1-Benzyl-3-methylpyrrolidine-3-carboxylic acid
Overview
Description
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C13H17NO2 . It is not intended for human or veterinary use and is usually available for research purposes.
Molecular Structure Analysis
The molecular weight of 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid is 219.28 g/mol . The empirical formula is C13H17NO2 .Chemical Reactions Analysis
Pyrrolidine compounds, including 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid, can undergo various chemical reactions. For instance, 1,3-dipolar cycloadditions have been used to create a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid include a molecular weight of 219.28 g/mol . The density is 1.161g/cm3, and the boiling point is 342.7ºC at 760 mmHg .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the “1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Biologically Active Compounds
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are reported to be bioactive molecules with target selectivity . The structure–activity relationship (SAR) of these compounds has been studied, highlighting how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthesis of Highly Enantiomerically Enriched Compounds
The “1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” can be used to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids . This is achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
Intermediate in Reduction Reactions
The compound “(S)-1-benzyl-3-pyrrolidinol-borane”, which is an intermediate of the reduction with the sodium borohydride-iodine system, is reported for the first time . This intermediate is derived from “1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” and its spectral data has been studied .
Building Block for Synthesizing Pharmaceuticals
“1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” is utilized as a building block for synthesizing pharmaceuticals. It is specifically targeted towards neurological disorders and drug addiction.
Synthesis of Cholesterol-Conjugated Spiro-Pyrrolidine/Pyrrolizines
The compound “1-Benzyl-3-methylpyrrolidine-3-carboxylic acid” can be used in the synthesis of cholesterol-conjugated spiro-pyrrolidine/pyrrolizines . These compounds have potential applications in the treatment of various diseases .
Future Directions
Pyrrolidine compounds, including 1-Benzyl-3-methylpyrrolidine-3-carboxylic acid, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on exploring new synthetic strategies and investigating the influence of steric factors on biological activity.
properties
IUPAC Name |
1-benzyl-3-methylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-13(12(15)16)7-8-14(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUXGUJKSWGNTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395007 | |
Record name | 1-benzyl-3-methylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-methylpyrrolidine-3-carboxylic acid | |
CAS RN |
181114-74-9 | |
Record name | 1-benzyl-3-methylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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